![molecular formula C20H12BrNO3 B3442826 4-(4-cyanophenoxy)phenyl 4-bromobenzoate CAS No. 5210-59-3](/img/structure/B3442826.png)
4-(4-cyanophenoxy)phenyl 4-bromobenzoate
Overview
Description
4-(4-cyanophenoxy)phenyl 4-bromobenzoate, commonly known as CPB, is a chemical compound used in scientific research for its unique properties. CPB belongs to the family of benzoate esters and is widely used in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of CPB is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. CPB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, CPB has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
CPB has been found to have several biochemical and physiological effects on the body. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. CPB has also been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. Additionally, CPB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CPB has several advantages as a research tool. The compound is relatively easy to synthesize and is readily available for purchase from chemical suppliers. Additionally, CPB has been extensively studied, and its properties and mechanisms of action are well understood. However, CPB also has some limitations as a research tool. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, CPB has been found to have some toxicity in animal studies, which limits its use in certain applications.
Future Directions
There are several future directions for research on CPB. One area of interest is the development of more potent analogs of CPB that exhibit improved anti-cancer activity. Additionally, researchers are interested in studying the effects of CPB on other diseases, such as diabetes and cardiovascular disease. Finally, researchers are interested in studying the potential use of CPB as a therapeutic agent in humans, which will require further preclinical and clinical studies.
Scientific Research Applications
CPB has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. CPB has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, CPB has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid proteins.
properties
IUPAC Name |
[4-(4-cyanophenoxy)phenyl] 4-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-16-5-3-15(4-6-16)20(23)25-19-11-9-18(10-12-19)24-17-7-1-14(13-22)2-8-17/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMIVTMVDMDQED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360059 | |
Record name | [4-(4-cyanophenoxy)phenyl] 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Cyanophenoxy)phenyl] 4-bromobenzoate | |
CAS RN |
5210-59-3 | |
Record name | [4-(4-cyanophenoxy)phenyl] 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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